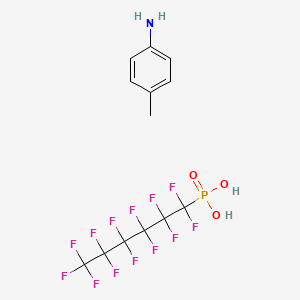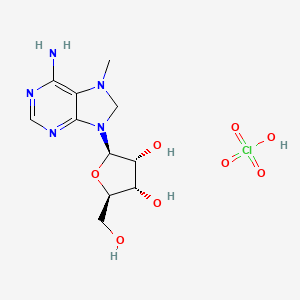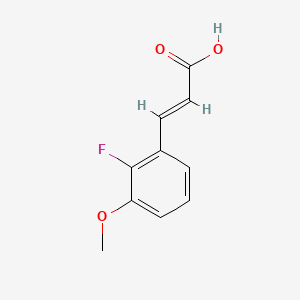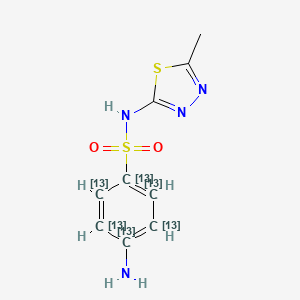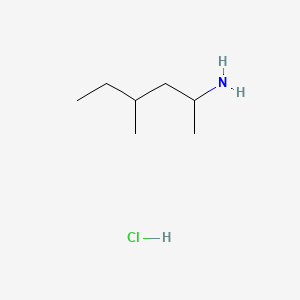
1,3-Dimethylpentylamine hydrochloride
説明
Molecular Structure Analysis
The molecular formula of 1,3-Dimethylpentylamine hydrochloride is C7H18ClN . The molecular weight is 151.68 . The free base of this compound has a CAS number of 105-41-9 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethylpentylamine hydrochloride include a density of 0.7620-0.7655, a melting point of -19°C (estimate), a boiling point of 130-135° at 760 mmHg, and a refractive index of n20/D1.417-1.419 .科学的研究の応用
Anticancer Applications
1,3-Dimethylpentylamine, also known as Geranamine, has shown potential in the field of cancer research. It has been used to synthesize 1,3-dimethyl pentyl glycine (13DMPG), leading to the creation of two new anticancer platinum complexes. These complexes, [Pt(DACH)(13DMPG)]NO3 and [Pt(bpy)(13DMPG)]NO3, have demonstrated effective antiproliferative effects on the MCF-7 cell line, a type of breast cancer cell. They exhibit a high binding affinity towards DNA and can convert B-DNA into A-DNA form via electrostatic interaction. This ability indicates their potential as oral medications in cancer treatment (Ramezani, Eslami Moghadam, Behzad, & Zolghadri, 2021).
Chemical Synthesis and Analysis
1,3-Dimethylpentylamine hydrochloride plays a role in various synthetic processes and analyses. For example, it is involved in the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, compounds that have potential applications in organic chemistry and pharmaceuticals (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010). Moreover, it is crucial in developing methods for the rapid detection of its presence in dietary supplements, employing techniques like high-performance liquid chromatography and mass spectrometry for accurate measurement at low concentrations (Fleming, Ranaivo, & Simone, 2012).
Neurokinin-1 Receptor Antagonism
1,3-Dimethylpentylamine hydrochloride has been identified in the development of an orally active, water-soluble neurokinin-1 receptor antagonist, which is suitable for both intravenous and oral administration. This antagonist has potential applications in treating conditions like emesis (vomiting) and depression (Harrison et al., 2001).
Dietary Supplement Research
In the context of dietary supplements, 1,3-dimethylpentylamine has been studied for its impact on blood pressure and bloodborne markers of health. A study involving a 10-week intervention with a supplement containing this compound showed no significant increase in resting heart rate or blood pressure, suggesting it might not negatively impact markers of health (Whitehead, Schilling, Farney, & Bloomer, 2012).
作用機序
Target of Action
4-Methylhexan-2-amine hydrochloride, also known as 1,3-Dimethylpentylamine hydrochloride, is a psychoactive substance . It primarily targets the serotonin transporter , inhibiting serotonin uptake . Serotonin transporters play a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation, digestion, sleep, and other physiological processes .
Mode of Action
The compound interacts with its target, the serotonin transporter, by binding to it and inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Pharmacokinetics
The compound has an elimination half-life of approximately 8.5 hours , indicating that it remains in the body for a significant period before being metabolized and excreted. The amount of 4-methylhexan-2-amine hydrochloride absorbed by the body varies depending on how it is taken .
Result of Action
The inhibition of serotonin uptake by 4-methylhexan-2-amine hydrochloride can lead to an increase in serotonin concentrations in the synaptic cleft . This can enhance serotonin signaling, potentially leading to effects such as mood elevation.
Action Environment
The action, efficacy, and stability of 4-methylhexan-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by factors such as the method of administration and the presence of food in the stomach . Additionally, the compound is biodegradable and degrades quickly in natural environments .
Safety and Hazards
1,3-Dimethylpentylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Taking this compound can raise blood pressure and lead to cardiovascular problems ranging from shortness of breath and tightening in the chest to heart attack . It may also cause stroke, a condition called lactic acidosis, heart attack, liver injury, and death .
特性
IUPAC Name |
4-methylhexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBPHUAHARETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657022 | |
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpentylamine hydrochloride | |
CAS RN |
13803-74-2 | |
| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-hexanamine, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



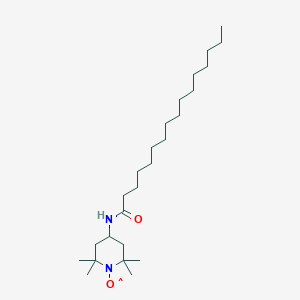
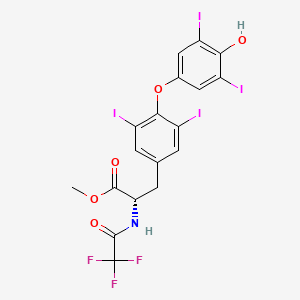

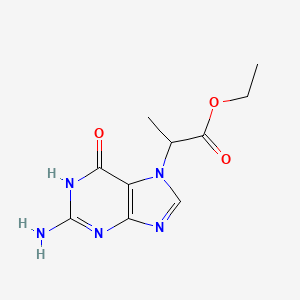
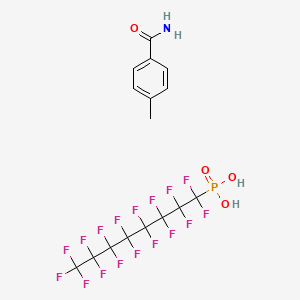
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)

![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
